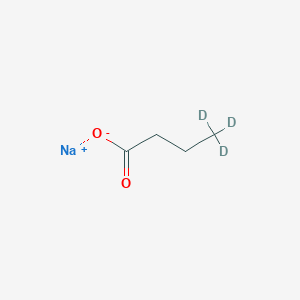
2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hcl
Descripción general
Descripción
“2-(3,4-Dihydroxyphenyl)ethyl-1,1-D2-amine hcl” is an endogenous catecholamine with α and β-adrenergic activity . It is a cardiotonic and antihypotensive compound . This compound is a stable labeled internal standard suitable for the quantitation of dopamine levels in LC/MS applications such as diagnostic testing, endocrinology, and clinical chemistry .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12ClNO2 . The molecular weight is 189.64 . The structure of the compound includes a phenyl ring with two hydroxyl groups, an ethyl group, and an amine group .Physical And Chemical Properties Analysis
The compound is a brown solid . It is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Complex Molecules: The compound has been utilized in the synthesis of complex molecules like Taxol® side chain, demonstrating its potential in pharmaceutical synthesis (Wuts, Gu, & Northuis, 2000).
- Facilitating Novel Synthesis Methods: A study shows its role in enabling novel and convenient synthesis methods under specific conditions like ultrasound irradiation, which offers advantages like shorter reaction times and higher yields (Wang, Zou, Zhao, & Shi, 2011).
Material Science and Corrosion Inhibition
- Corrosion Inhibition: Research indicates its use in the synthesis of compounds that serve as effective corrosion inhibitors for metals in acidic environments (Boughoues et al., 2020).
Medical and Pharmacological Research
- Receptor Differentiation: It has been involved in studies to differentiate receptors responsive to specific compounds, which is significant in understanding receptor mechanisms in biological systems (Lands, Ludueña, & Buzzo, 1967).
- Drug Synthesis and Characterization: The compound is instrumental in synthesizing and characterizing drugs that target dopamine receptors, highlighting its role in developing neurological therapeutics (Claudi et al., 1992).
Chemical Analysis and Identification
- Analytical Chemistry Applications: It has applications in analytical chemistry, particularly in the identification and quantification of amino compounds (You et al., 2006).
Propiedades
IUPAC Name |
4-(2-amino-2,2-dideuterioethyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-YLENYTFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=C(C=C1)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















